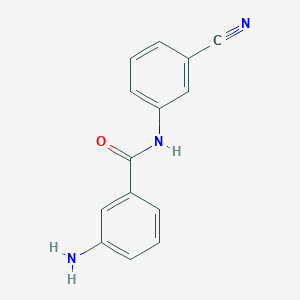![molecular formula C12H15N3 B3316794 {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine CAS No. 954578-11-1](/img/structure/B3316794.png)
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine
Vue d'ensemble
Description
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds . This compound is known for its versatility and utility in various scientific applications, including pharmaceuticals, agrochemicals, and materials science .
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, such as this compound, often interact with various enzymes in the human body .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Imidazole derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability .
Result of Action
Imidazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {4-[(2-Methylimidazolyl)methyl]phenyl}methylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine typically involves the formation of the imidazole ring followed by the attachment of the benzylamine group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of imidazole-containing compounds often involves the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts . This method is advantageous due to its compatibility with a wide range of functional groups and its ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the benzylamine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various amine derivatives .
Applications De Recherche Scientifique
{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with similar chemical properties but lacking the benzylamine group.
Benzimidazole: Contains an additional fused benzene ring, which alters its chemical and biological properties.
2-Methylimidazole: Similar to {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine but lacks the benzylamine group.
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the benzylamine group, which confer distinct chemical reactivity and biological activity . This combination allows for a broader range of applications compared to simpler imidazole derivatives .
Propriétés
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-14-6-7-15(10)9-12-4-2-11(8-13)3-5-12/h2-7H,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQSLMXHFKCBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)



![[4-(1-Aminoethyl)phenyl]urea](/img/structure/B3316802.png)




